Ethyl 5-fluoroorotate

Antimalarial Plasmodium falciparum Thymidylate synthase

Ethyl 5-fluoroorotate (CAS 132214-26-7, C₇H₇FN₂O₄, MW 202.14) is the ethyl ester prodrug of 5-fluoroorotic acid (5-FOA), a fluorinated pyrimidine antimetabolite. The compound incorporates a fluorine substituent at the 5-position of the orotate ring, conferring potent inhibition of pyrimidine biosynthetic enzymes including dihydroorotase (DHOase), dihydroorotate dehydrogenase (DHODH), and thymidylate synthase (TS) in Plasmodium species.

Molecular Formula C7H7FN2O4
Molecular Weight 202.14 g/mol
Cat. No. B11805237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-fluoroorotate
Molecular FormulaC7H7FN2O4
Molecular Weight202.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=O)NC(=O)N1)F
InChIInChI=1S/C7H7FN2O4/c1-2-14-6(12)4-3(8)5(11)10-7(13)9-4/h2H2,1H3,(H2,9,10,11,13)
InChIKeyOHDKYQDYDDQOGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Fluoroorotate Procurement Guide: Pyrimidine Antimetabolite for Antimalarial Research & Nucleoside Synthesis


Ethyl 5-fluoroorotate (CAS 132214-26-7, C₇H₇FN₂O₄, MW 202.14) is the ethyl ester prodrug of 5-fluoroorotic acid (5-FOA), a fluorinated pyrimidine antimetabolite . The compound incorporates a fluorine substituent at the 5-position of the orotate ring, conferring potent inhibition of pyrimidine biosynthetic enzymes including dihydroorotase (DHOase), dihydroorotate dehydrogenase (DHODH), and thymidylate synthase (TS) in Plasmodium species . As an ester derivative, it is primarily employed as a synthetic intermediate for nucleoside ester construction and as a prodrug candidate with potentially enhanced membrane permeability relative to the free acid .

Why 5-Fluoroorotic Acid, Ethyl Orotate, or 5-Aminoorotate Cannot Substitute for Ethyl 5-Fluoroorotate


Replacing ethyl 5-fluoroorotate with structurally related analogs introduces critical deficits in either potency, selectivity, or physicochemical suitability. The free acid 5-FOA (logP ≈ −1.0) exhibits limited membrane permeability, restricting its utility in cell-based assays without encapsulation . Non-fluorinated ethyl orotate lacks the C5-fluorine essential for potent enzyme inhibition: the Ki of 5-fluoroorotate for malarial DHOase is 65 µM versus 860 µM for unsubstituted orotate—a 13-fold difference . The 5-amino analog, while active, is approximately 100-fold less potent against P. falciparum (IC₅₀ = 1 µM vs. 10 nM for 5-fluoroorotate) . These quantitative gaps preclude simple interchangeability and necessitate compound-specific procurement.

Quantitative Differentiation Evidence for Ethyl 5-Fluoroorotate: Head-to-Head and Cross-Study Comparisons


Antimalarial Potency: 5-Fluoroorotate vs. 5-Aminoorotate and 5-Fluorouracil Against P. falciparum

The parent acid 5-fluoroorotate demonstrates 100-fold greater antimalarial potency than its closest active analog 5-aminoorotate and approximately 2,000-fold greater potency than 5-fluorouracil against cultured P. falciparum . Since ethyl 5-fluoroorotate is designed as an ester prodrug that undergoes intracellular hydrolysis to 5-fluoroorotate, it is expected to deliver comparable intrinsic antiparasitic activity following esterase-mediated cleavage .

Antimalarial Plasmodium falciparum Thymidylate synthase

Dihydroorotase (DHOase) Inhibition: 5-Fluoroorotate Ki vs. 5-Aminoorotate and 5-Bromoorotate

5-Fluoroorotate inhibits P. berghei dihydroorotase with a Ki of 65 µM, making it the most potent competitive inhibitor among the tested 5-substituted orotate analogs . The 5-amino derivative is approximately 2.2-fold weaker (Ki = 142 µM), while 5-bromoorotate (Ki = 2,200 µM) is 34-fold weaker. This rank-order potency (5-F > 5-NH₂ > 5-CH₃ > H > 5-Br > 5-I) demonstrates that the fluorine substituent uniquely combines small atomic radius with high electronegativity for optimal active-site interactions.

Dihydroorotase Enzyme inhibition Pyrimidine biosynthesis

Selectivity Index: Malarial vs. Mammalian Cell Cytotoxicity of 5-Fluoroorotate

5-Fluoroorotic acid exhibits a therapeutic window exceeding 1,600-fold between its antimalarial activity (IC₅₀ = 6.0 nM against P. falciparum) and cytotoxicity against mammalian HT-1080 fibrosarcoma cells (IC₅₀ = 10 µM) . By comparison, 5-fluorouracil shows a selectivity index of only ~1 (IC₅₀ ~12 µM against both parasites and mammalian cells), indicating that the orotate scaffold with 5-fluoro substitution provides a substantially larger therapeutic margin .

Selectivity index Cytotoxicity Mammalian cells

Enhanced Lipophilicity: Ethyl Ester Prodrug vs. 5-Fluoroorotic Acid Free Acid for Membrane Permeation

Ethyl esterification of the carboxylic acid moiety of 5-fluoroorotic acid is expected to reduce hydrogen-bond donor count from 3 to 2 and eliminate the formal negative charge at physiological pH, thereby increasing computed logP by approximately 1–1.5 units relative to the parent acid . The free acid 5-FOA has a reported logP of −1.0, indicating poor passive membrane permeability . Ester prodrugs of carboxylic acid drugs have been extensively validated as a strategy to enhance oral absorption and intracellular delivery through increased lipophilicity and transient masking of the ionizable carboxylate group .

Prodrug Lipophilicity Membrane permeability

In Vivo Antimalarial Efficacy: 5-Fluoroorotate Dose Response in P. berghei-Infected Mice

In a P. berghei mouse malaria model, 5-fluoroorotate at a low dose of 2.5 mg/kg achieved a 95% reduction in parasitemia, while a 25 mg/kg dose eliminated parasitemia entirely after 4 days—efficacy comparable to the same dose of chloroquine . Oral delivery of 5-fluoroorotate via drinking water at concentrations of 0.18–1.2 mg/mL successfully cured malaria in P. yoelii-infected mice . The ethyl ester prodrug form is specifically designed to further improve oral bioavailability over the free acid, potentially enabling lower effective doses .

In vivo efficacy Plasmodium berghei Dose-response

Recommended Procurement Scenarios for Ethyl 5-Fluoroorotate in Antimalarial and Antimetabolite Research


Antimalarial Drug Discovery: In Vitro Screening Against Chloroquine-Resistant P. falciparum

Ethyl 5-fluoroorotate is optimally deployed as a tool compound or lead scaffold in antimalarial screening programs targeting chloroquine-resistant P. falciparum strains. Based on the demonstrated 6–10 nM IC₅₀ of the active metabolite 5-fluoroorotate against both chloroquine-susceptible and -resistant clones, the ethyl ester prodrug can serve as a positive control for thymidylate synthase inhibition assays or as a starting point for medicinal chemistry optimization . Its approximately 1,600-fold selectivity over mammalian cells (HT-1080 IC₅₀ = 10 µM) makes it suitable for phenotypic whole-cell screening where host cell toxicity must be minimized .

In Vivo Proof-of-Concept Studies: Oral Efficacy in Rodent Malaria Models

For laboratories transitioning from in vitro to in vivo antimalarial evaluation, ethyl 5-fluoroorotate provides an orally administrable prodrug form. The free acid 5-fluoroorotate has demonstrated curative efficacy in P. berghei and P. yoelii mouse models at oral doses of 0.18–1.2 mg/mL in drinking water or 2.5–25 mg/kg via gavage . The enhanced lipophilicity of the ethyl ester is expected to improve gastrointestinal absorption, potentially enabling lower dosing or more consistent plasma exposure . This makes it a preferred chemical form for preclinical pharmacokinetic/pharmacodynamic (PK/PD) studies.

Synthetic Intermediate for Fluorinated Nucleoside Ester Libraries

Ethyl 5-fluoroorotate serves as a key building block for the synthesis of 5-fluorinated nucleoside esters, which are of interest as potential antiviral and anticancer agents . The ethyl ester protecting group at the C4-carboxylate position allows selective nucleoside coupling at N1 of the pyrimidine ring while preserving the 5-fluoro substituent for downstream biological activity. Researchers building nucleoside analog libraries can procure this compound as a versatile starting material for parallel synthesis efforts.

Enzyme Inhibition Studies: DHOase and DHODH Mechanistic Profiling

The compound's well-characterized inhibition profile against Plasmodium dihydroorotase (Ki = 65 µM) and dihydroorotate dehydrogenase makes it a valuable probe for studying pyrimidine biosynthesis enzymology in Apicomplexan parasites . Following in situ hydrolysis of the ethyl ester, the liberated 5-fluoroorotate can be used in kinetic assays to benchmark inhibitor potency of novel chemical series, with the established rank-order of 5-substituted orotate analogs (5-F > 5-NH₂ > 5-CH₃ > H > 5-Br > 5-I) providing a reference framework for structure-activity relationship (SAR) studies.

Quote Request

Request a Quote for Ethyl 5-fluoroorotate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.